N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
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Overview
Description
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxy-3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime. This intermediate is then cyclized with acyl chloride under reflux conditions to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxadiazoles.
Scientific Research Applications
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: Another compound with a similar ethoxy-methylphenyl group but different functional groups.
4-ethoxy-N-(4-methylphenyl)benzamide: Shares the ethoxy and methylphenyl groups but has a different core structure
Uniqueness
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is unique due to its oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C15H19N3O3/c1-5-20-12-7-6-11(8-10(12)4)13-14(18-21-17-13)16-15(19)9(2)3/h6-9H,5H2,1-4H3,(H,16,18,19) |
InChI Key |
UDBMZYOHTWJJPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)C)C |
Origin of Product |
United States |
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